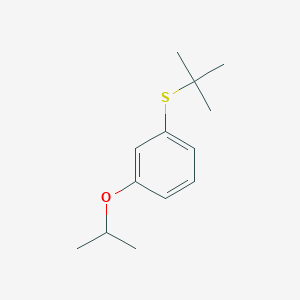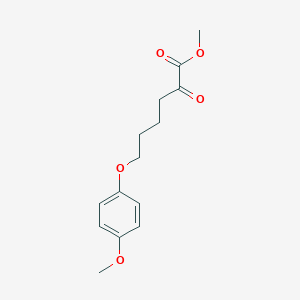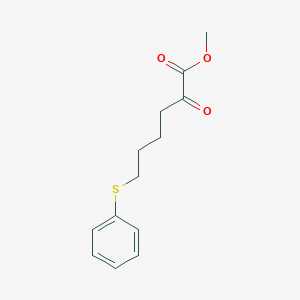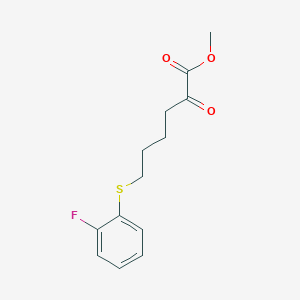
Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The industrial production processes are often proprietary and may involve advanced technologies and equipment.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, including its efficacy and safety in treating specific diseases or conditions. In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play a role in the compound’s activity. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.
Comparison with Similar Compounds
Similar Compounds: Methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications. By comparing it with similar compounds, researchers can identify the unique features that make this compound particularly valuable for specific uses.
Properties
IUPAC Name |
methyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-19-13(18)11(17)4-2-3-5-20-8-6-9(14)12(16)10(15)7-8/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDFNHPZDBXRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCOC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCOC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 2-oxo-6-[4-(trifluoromethoxy)phenoxy]hexanoate](/img/structure/B8081002.png)


